REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[OH:9][CH:10]1[CH2:14][CH2:13][NH:12][CH2:11]1.C1CCN2C(=NCCC2)CC1>O1CCCC1>[Br:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([N:12]2[CH2:13][CH2:14][CH:10]([OH:9])[CH2:11]2)[N:3]=1
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
OC1CNCC1
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
under stirring under nitrogen atmosphere in an oil bath at 70° C. for 11 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was separated with ethyl acetate-water
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
11 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC=C1)N1CC(CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |